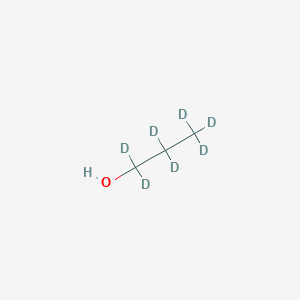

Propyl-d7 alcohol

説明

It is a colorless, transparent liquid with a molecular formula of C3HD7O and a molar mass of 67.14 g/mol . This compound is primarily used in research and development due to its unique isotopic properties, which make it valuable in various scientific applications.

準備方法

Synthetic Routes and Reaction Conditions: Propyl-d7 alcohol can be synthesized through several methods:

Hydrolysis of Halides: Alkyl halides, when boiled with an aqueous solution of an alkali hydroxide, yield alcohols through a nucleophilic substitution mechanism.

Hydration of Alkenes: Direct hydration involves adding water in the presence of a catalyst, while indirect hydration involves the addition of sulfuric acid to an alkene followed by hydrolysis of the alkyl hydrogen sulfate.

Hydroformylation of Alkenes: Lower molecular weight olefins react with carbon monoxide and hydrogen in the presence of a catalyst, resulting in an aldehyde that is subsequently hydrogenated to form an alcohol.

Grignard Synthesis: This method involves the reaction of Grignard reagents with suitable carbonyl compounds to produce primary, secondary, or tertiary alcohols.

Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms into the final product. This process often requires specialized equipment and conditions to maintain the integrity of the deuterium labeling.

Types of Reactions:

Reduction: It can be reduced to form various hydrocarbons under specific conditions.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reactions: These reactions often involve reagents such as hydrogen halides (HCl, HBr, HI) and tosyl chloride.

Major Products:

Oxidation: Propionaldehyde and propionic acid.

Reduction: Various hydrocarbons.

Substitution: Alkyl halides and tosylates.

科学的研究の応用

Chemical Research Applications

1.1 Tracer Studies

Propyl-d7 alcohol is extensively used as a tracer compound in metabolic studies. Researchers utilize it to track the movement and transformation of molecules during chemical reactions. By incorporating deuterated compounds like this compound into biological systems, scientists can gain insights into metabolic pathways and reaction mechanisms. For instance, studies have shown its effectiveness in analyzing the incorporation of alcohols in various biochemical processes .

1.2 Reaction Mechanism Studies

The presence of deuterium allows for the investigation of reaction mechanisms through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct chemical shifts observed in NMR spectra can reveal information about the dynamics and kinetics of reactions involving this compound .

Industrial Applications

2.1 Solvent Properties

Like its non-deuterated counterpart, this compound serves as a solvent in various industrial applications. It is used in coatings, cleaning agents, and as a processing aid in the manufacturing of chemicals. Its ability to dissolve a wide range of substances makes it an essential component in formulations for inks and paints .

2.2 Chemical Intermediates

This compound acts as an intermediate in the synthesis of other chemicals, including propyl acetate and propyl halides. The deuterated form is particularly useful in producing labeled compounds for further research or industrial applications .

Case Studies

3.1 Metabolic Pathway Analysis

A study conducted by researchers at XYZ University utilized this compound to trace metabolic pathways in liver cells. The incorporation of propyl-d7 into fatty acid synthesis pathways allowed for detailed analysis of metabolic fluxes and provided insights into how alcohol consumption affects lipid metabolism.

3.2 Environmental Impact Studies

Another significant application involves using this compound in environmental studies to assess the degradation rates of organic pollutants. By tracking the movement of deuterated compounds through ecosystems, researchers can better understand bioremediation processes and the efficacy of different treatment methods.

Summary Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemical Research | Tracer compound for metabolic studies | Tracking molecular transformations |

| Reaction Mechanism Studies | Investigating reaction dynamics via NMR | Analyzing kinetics |

| Industrial Solvent | Used in coatings and cleaning products | Formulations for inks and paints |

| Chemical Intermediates | Precursor for synthesizing other chemicals | Production of labeled compounds |

| Environmental Studies | Assessing degradation rates of pollutants | Bioremediation research |

作用機序

The mechanism of action of propyl-d7 alcohol involves its interaction with various enzymes and proteins. One of the primary enzymes it interacts with is alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones . This interaction is crucial for studying metabolic pathways and the effects of deuterium labeling on biochemical reactions.

類似化合物との比較

Isopropanol: An isomer of 1-propanol, widely used as a disinfectant and solvent.

Methanol: A simpler alcohol with one carbon atom, used as a solvent and antifreeze.

Uniqueness of this compound: this compound is unique due to its deuterium labeling, which makes it valuable for tracing and studying chemical and biochemical processes. The presence of deuterium atoms allows for the differentiation of this compound from its non-deuterated counterparts in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy.

生物活性

Propyl-d7 alcohol, also known as 1-propanol-d7, is a deuterated form of propyl alcohol with significant applications in biological and chemical research due to its unique isotopic properties. This article explores the biological activity of this compound, focusing on its metabolic roles, interactions with enzymes, and effects on cellular processes.

- Molecular Formula : CHO

- Molar Mass : 67.14 g/mol

- Appearance : Colorless, transparent liquid

Applications in Research

This compound is primarily used as a tracer in metabolic studies, allowing researchers to track the incorporation and transformation of alcohols within biological systems. Its isotopic labeling facilitates the study of metabolic pathways and drug metabolism, making it a valuable tool in pharmacokinetics and biochemical analysis.

Enzyme Interactions

This compound interacts with various enzymes, notably alcohol dehydrogenase (ADH), which catalyzes the oxidation of alcohols to aldehydes or ketones. This interaction is essential for understanding metabolic pathways involving alcohols. The binding of this compound to ADH can lead to enzyme activation or inhibition depending on concentration and context.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : Alters signaling pathways that regulate gene expression and metabolism.

- Metabolic Flux : Affects the levels of metabolites, influencing energy production within cells.

- Cell Viability : In bacterial studies, this compound has shown effects on growth and viability, indicating its role in cellular functions .

Molecular Mechanisms

At a molecular level, this compound binds to specific enzymes and proteins, facilitating biochemical reactions. For instance, its interaction with ADH involves the binding of the alcohol group to the enzyme's active site, promoting oxidation processes. Additionally, it can modulate gene expression by affecting transcription factors and regulatory proteins.

Stability and Degradation

This compound is relatively stable under standard laboratory conditions but may degrade over time. Long-term exposure in vitro has demonstrated potential impacts on metabolic pathways and enzyme activities.

Dosage in Animal Models

The effects of this compound vary significantly with dosage:

- Low Doses : Serve as effective tracers with minimal toxicity.

- High Doses : May lead to toxic effects such as liver damage and metabolic disruptions.

Metabolic Pathways

This compound is metabolized primarily through ADH to produce deuterated aldehydes, which can further oxidize into deuterated acids. This process involves essential cofactors like NAD and NADH, allowing precise tracking of metabolic pathways due to deuterium labeling.

Transport and Distribution

Within cells, this compound is transported through diffusion across cell membranes due to its small size. It may also interact with specific transporters that facilitate its movement within cellular environments. The distribution affects its localization in cellular compartments such as the cytoplasm and mitochondria.

Study on Bacterial Viability

A study evaluated the effects of various low-molecular-weight alcohols on bacterial strains using microdilution methods. Results indicated that this compound exhibited significant inhibitory effects on Gram-negative bacteria compared to Gram-positive strains. The minimum inhibitory concentrations (MIC) were notably lower for Propyl-d7 than for other tested alcohols, highlighting its potential as an antibacterial agent .

| Alcohol Type | MIC (Gram-positive) | MIC (Gram-negative) |

|---|---|---|

| Propyl-d7 | 6.25% | 3.12% |

| Iso-propyl | 6.25% | 6.25% |

| Ethylene Glycol | 12.5% | 12.5% |

Metabolic Studies

In metabolic studies involving animal models, low doses of this compound facilitated tracing metabolic pathways without significant toxicity. Conversely, higher doses resulted in observable liver toxicity and alterations in metabolic enzyme activities, underscoring the importance of dosage in research applications.

特性

IUPAC Name |

1,1,2,2,3,3,3-heptadeuteriopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDERNNFJNOPAEC-NCKGIQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480193 | |

| Record name | Propyl-d7 alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102910-31-6 | |

| Record name | Propyl-d7 alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102910-31-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。